1-(2,5-dimethoxyphenyl)-4-(1-methyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one
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Overview
Description
1-(2,5-DIMETHOXYPHENYL)-4-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)PYRROLIDIN-2-ONE is a synthetic organic compound It is characterized by the presence of a pyrrolidin-2-one core structure, substituted with a 2,5-dimethoxyphenyl group and a 1-methyl-1H-1,3-benzodiazol-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-DIMETHOXYPHENYL)-4-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)PYRROLIDIN-2-ONE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrrolidin-2-one Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Substitution with 2,5-Dimethoxyphenyl Group:
Introduction of 1-Methyl-1H-1,3-Benzodiazol-2-yl Group: This can be done through nucleophilic substitution or coupling reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2,5-DIMETHOXYPHENYL)-4-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)PYRROLIDIN-2-ONE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, or electrophiles.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2,5-DIMETHOXYPHENYL)-4-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)PYRROLIDIN-2-ONE would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
1-(2,5-Dimethoxyphenyl)-2-pyrrolidinone: Similar core structure but lacks the benzodiazolyl group.
4-(1-Methyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one: Similar core structure but lacks the dimethoxyphenyl group.
Uniqueness
1-(2,5-DIMETHOXYPHENYL)-4-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)PYRROLIDIN-2-ONE is unique due to the combination of its functional groups, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in various applications, making it a compound of interest for further research and development.
Properties
Molecular Formula |
C20H21N3O3 |
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Molecular Weight |
351.4 g/mol |
IUPAC Name |
1-(2,5-dimethoxyphenyl)-4-(1-methylbenzimidazol-2-yl)pyrrolidin-2-one |
InChI |
InChI=1S/C20H21N3O3/c1-22-16-7-5-4-6-15(16)21-20(22)13-10-19(24)23(12-13)17-11-14(25-2)8-9-18(17)26-3/h4-9,11,13H,10,12H2,1-3H3 |
InChI Key |
KLTAROYEASDAKU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=C(C=CC(=C4)OC)OC |
Origin of Product |
United States |
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